molecular formula C29H21BrN4OS B394000 1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B394000
M. Wt: 553.5g/mol
InChI Key: WZQCAYNHJZBRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound featuring a spiro structure This compound is notable for its unique combination of a phthalazine and thiadiazole ring system, which imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and membrane integrity disruption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone apart is its spiro structure, which imparts unique steric and electronic properties. This structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H21BrN4OS

Molecular Weight

553.5g/mol

IUPAC Name

1-[4-(4-bromophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C29H21BrN4OS/c1-20(35)28-32-34(24-18-16-22(30)17-19-24)29(36-28)26-15-9-8-14-25(26)27(21-10-4-2-5-11-21)31-33(29)23-12-6-3-7-13-23/h2-19H,1H3

InChI Key

WZQCAYNHJZBRBZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Canonical SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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